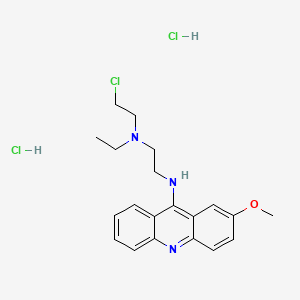
9-((2-((2-Chloroethyl)ethylamino)ethyl)amino)-2-methoxyacridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-((2-((2-Chloroethyl)ethylamino)ethyl)amino)-2-methoxyacridine dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chloroethyl group, making it a valuable reagent in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-((2-Chloroethyl)ethylamino)ethyl)amino)-2-methoxyacridine dihydrochloride typically involves multiple steps. One common method includes the alkylation of 2-methoxyacridine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
9-((2-((2-Chloroethyl)ethylamino)ethyl)amino)-2-methoxyacridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Alkylation: The amino groups can participate in alkylation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce compounds with altered oxidation states.
科学的研究の応用
Chemistry
In chemistry, 9-((2-((2-Chloroethyl)ethylamino)ethyl)amino)-2-methoxyacridine dihydrochloride is used as a reagent in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable tool for researchers.
Biology
In biological research, this compound is often used to study cellular processes and interactions. Its ability to interact with biological molecules makes it useful in experiments involving cell signaling and molecular biology.
Medicine
In medicine, this compound has potential applications in drug development and therapeutic research. Its unique properties may allow it to act as a precursor for the synthesis of pharmaceutical compounds.
Industry
In industrial applications, this compound is used in the production of various chemicals and materials. Its reactivity and versatility make it suitable for use in manufacturing processes that require specific chemical transformations.
作用機序
The mechanism of action of 9-((2-((2-Chloroethyl)ethylamino)ethyl)amino)-2-methoxyacridine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can affect various cellular pathways and processes, making the compound useful for studying biochemical mechanisms.
類似化合物との比較
Similar Compounds
- 2-Chloro-N,N-diethylethylamine hydrochloride
- Cyclophosphamide Related Compound D
- 3-((2-((2-Chloroethyl)amino)ethyl)amino)propyl Monophosphate Dihydrochloride
Uniqueness
Compared to similar compounds, 9-((2-((2-Chloroethyl)ethylamino)ethyl)amino)-2-methoxyacridine dihydrochloride stands out due to its unique structure and reactivity. The presence of the methoxyacridine moiety provides additional functional versatility, allowing it to participate in a broader range of chemical reactions and applications.
特性
CAS番号 |
38915-09-2 |
|---|---|
分子式 |
C20H26Cl3N3O |
分子量 |
430.8 g/mol |
IUPAC名 |
N'-(2-chloroethyl)-N'-ethyl-N-(2-methoxyacridin-9-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C20H24ClN3O.2ClH/c1-3-24(12-10-21)13-11-22-20-16-6-4-5-7-18(16)23-19-9-8-15(25-2)14-17(19)20;;/h4-9,14H,3,10-13H2,1-2H3,(H,22,23);2*1H |
InChIキー |
MLDRZVOYELYFRN-UHFFFAOYSA-N |
正規SMILES |
CCN(CCNC1=C2C=C(C=CC2=NC3=CC=CC=C31)OC)CCCl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


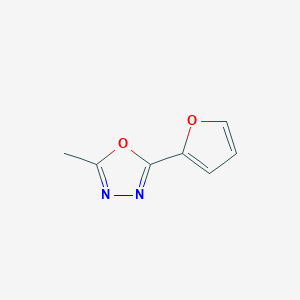
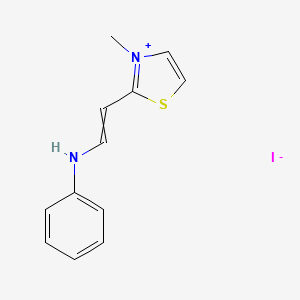
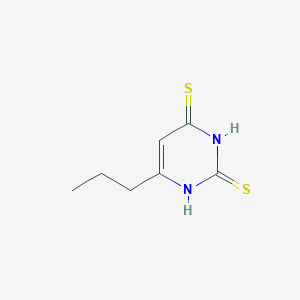
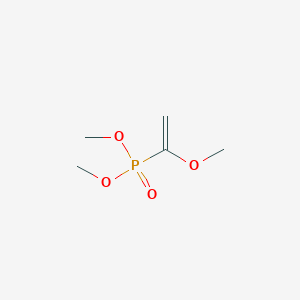
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)
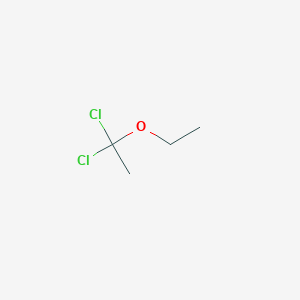

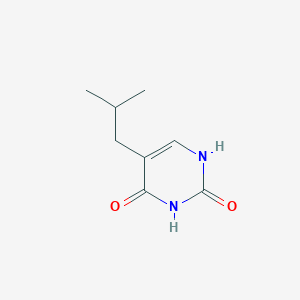
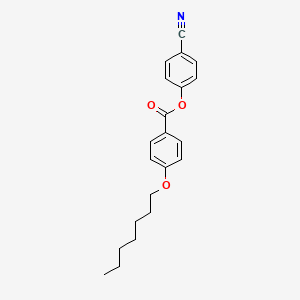

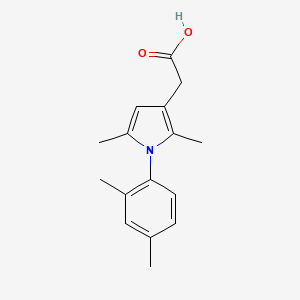

![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)

